molecular formula C20H19ClN2O4S B3591815 4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE

4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B3591815
M. Wt: 418.9 g/mol
InChI Key: OBWUBZQDMVXLNO-UHFFFAOYSA-N
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Description

4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a combination of aromatic rings, sulfonamide, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with methanesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminobenzamide and furan-2-carbaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with a different position of the chlorine atom.

    4-{N-[(2-BROMOPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of 4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-28(25,26)23(14-16-5-2-3-7-19(16)21)17-10-8-15(9-11-17)20(24)22-13-18-6-4-12-27-18/h2-12H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWUBZQDMVXLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE
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4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE
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4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE
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4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE
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4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE
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4-{N-[(2-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]BENZAMIDE

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